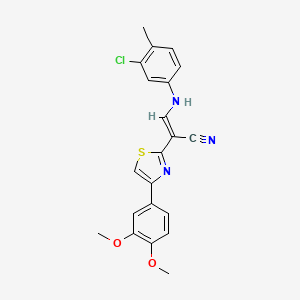

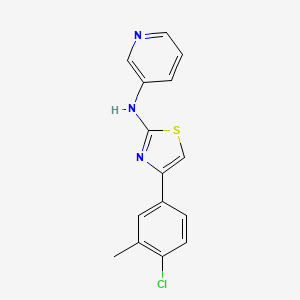

(E)-3-((3-氯-4-甲基苯基)氨基)-2-(4-(3,4-二甲氧基苯基)噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a highly functionalized acrylonitrile derivative that is likely to possess a thiazole ring, given its structural description. Thiazole is a heterocyclic compound that often forms the core of various biologically active compounds. The presence of substituents such as chloro, methyl, and methoxy groups suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

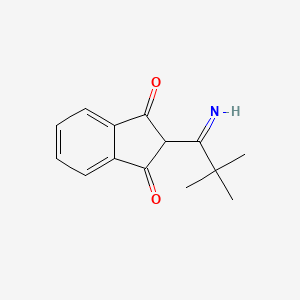

The synthesis of similar thiazol-2-yl substituted E-acrylonitrile derivatives has been reported using a dimedone-catalyzed addition of amines into the cyano group. This process involves a two-step reaction starting with α-thiocyanate ketones reacting with malononitrile to form thiazol-2-ylidenemalononitrile derivatives. These intermediates are then treated with various amines in the presence of dimedone to yield the final thiazol-2-yl substituted acrylonitrile derivatives . Although the specific compound is not mentioned, the described method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided in the given papers, related structures have been analyzed. For instance, the structure of a similar compound, (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, shows no direction-specific intermolecular interactions, which could imply that the compound may also lack strong intermolecular forces in its solid-state form . This could affect its crystallinity and solubility properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

科学研究应用

分子内氢键的理论研究

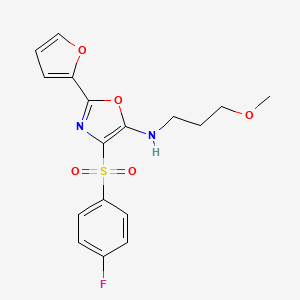

在噻唑衍生物中理论分析了分子内氢键,揭示了每个Ia和Ib基团中存在单个H键,CH⋯Cl,以及每个Ic和Id分子中存在两个H键,CH⋯N和CH⋯O。该研究利用B3LYP/6-311++G(d,p)方法进行全电子计算,提供了关于氢键能量和化学位移在(1)H NMR (Castro et al., 2007)中的见解。

噻唑-2-基氨基丙烯腈衍生物的合成和生物评价

这项研究涉及(E)-3-(苯并[d]噻唑-2-基氨基)-2-(1-甲基-1H吲哚-3-羰基)-3-(甲硫基)丙烯腈衍生物的合成。这些衍生物的生物评价显示出对MCF-7(乳腺癌)细胞系具有良好的抗肿瘤活性,并且作为自由基清除剂具有显著的活性。此外,这些化合物还表现出中等抗糖尿病和抗炎活性 (Bhale et al., 2018)。

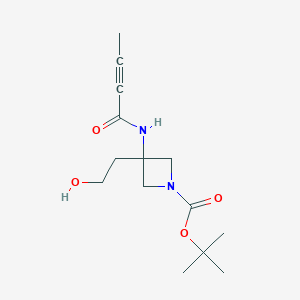

杂环丙烯腈的构效关系

对于在位置2处取代各种氮杂环的二十三种丙烯腈的构效关系研究表明,最有效的化合物包含在位置3处具有5-硝基噻吩-2-基环。该研究进一步检验了这些化合物对人类癌细胞系的细胞毒性,并指出了一种以凋亡为特征的细胞死亡机制 (Sa̧czewski等人,2004)。

用于太阳能电池应用的分子工程

这一领域的研究涉及有机敏化剂的分子工程,包括给体、电子传导和锚定基团。该研究合成了新型有机敏化剂,并分析了它们的光子转换效率、光伏数据以及电子和光学性质。这项研究为太阳能电池应用中有机敏化剂的结构和功能方面提供了重要的理解 (Kim et al., 2006)。

属性

IUPAC Name |

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVLSGIBDURUEY-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)